2,2,4-Trimethylpyrrolidine

説明

Structural and Stereochemical Significance in Heterocyclic Chemistry

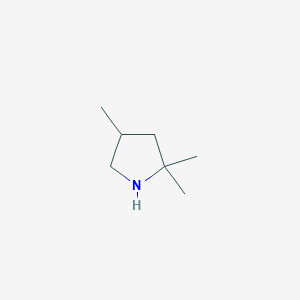

Heterocyclic compounds, cyclic structures containing at least two different elements in the ring, are fundamental in organic chemistry. wikipedia.org The pyrrolidine (B122466) ring, a saturated five-membered nitrogen-containing heterocycle, is a prevalent scaffold in numerous biologically active molecules. rsc.orgwikipedia.org The structure of 2,2,4-trimethylpyrrolidine is characterized by a five-membered nitrogen-containing ring. The presence of three methyl groups at the C2 and C4 positions introduces significant steric bulk, which can influence the conformation of the pyrrolidine ring and its reactivity. smolecule.com

A key feature of this compound is its chirality. The carbon atom at the 4-position is a stereocenter, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (4S)-2,2,4-trimethylpyrrolidine and (4R)-2,2,4-trimethylpyrrolidine. cymitquimica.comnih.gov This stereochemical feature is of paramount importance in asymmetric synthesis, where the goal is to produce a single, desired enantiomer of a chiral product. lookchem.com The specific stereochemistry, such as the (4S) configuration, is crucial for its application in the synthesis of certain pharmaceuticals where the biological efficacy is dependent on the drug's chirality. The hydrochloride salt form of this compound is often used in synthesis due to its stability and water solubility, which can improve reaction conditions and yields. lookchem.com

Interactive Table: Physicochemical Properties of (4S)-2,2,4-Trimethylpyrrolidine

| Property | Value |

|---|---|

| Molecular Formula | C7H15N |

| Molar Mass | 113.20 g/mol |

| IUPAC Name | (4S)-2,2,4-trimethylpyrrolidine |

| CAS Number | 1897428-37-3 |

| Canonical SMILES | C[C@H]1CC(NC1)(C)C |

Data sourced from PubChem. nih.gov

Overview of Research Trajectories and Academic Relevance

Research involving this compound and its derivatives is primarily concentrated in the field of organic synthesis, with a particular emphasis on its role as a chiral auxiliary and a building block for complex molecules. lookchem.com A chiral auxiliary is a temporary component of a molecule that directs the stereochemical outcome of a reaction, after which it is removed. This compound hydrochloride is utilized for this purpose to control the stereochemistry of reactions, which is critical for producing enantiomerically pure compounds for the pharmaceutical industry. lookchem.com

Its derivatives have also been investigated for their potential applications in medicinal chemistry and material science. smolecule.com For instance, derivatives of this compound have shown moderate antibacterial efficacy against Gram-positive bacteria. Furthermore, its unique structure serves as a scaffold for developing new therapeutic agents. lookchem.com The steric hindrance provided by the methyl groups influences its reactivity profile, making it a subject of interest in synthetic methodology development. smolecule.com

Recent research has focused on developing efficient synthetic routes to enantiomerically pure forms of this compound, such as the processes for preparing (S)- and (R)-2,2,4-trimethylpyrrolidine salts from chiral precursors. google.com These advancements are crucial for its application in the synthesis of high-value compounds, including active pharmaceutical ingredients.

Historical Context of Pyrrolidine Synthesis and Derivatives in Chemical Science

The study of pyrrolidine and its derivatives is deeply rooted in the history of heterocyclic chemistry. The pyrrolidine ring is a core structure in many natural products, such as nicotine (B1678760) and proline, which have been known and studied for centuries. wikipedia.org The development of synthetic methods to access the pyrrolidine ring system has been a continuous area of research in organic chemistry.

Historically, the synthesis of substituted pyrrolidines often began from naturally occurring chiral precursors like proline and 4-hydroxyproline. nih.gov Over the years, a multitude of synthetic strategies have been developed, including cyclization reactions, multicomponent reactions, and transition metal-catalyzed reactions. aalto.fiacs.orgnih.gov For example, a new method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex has been developed to synthesize five-membered cyclic amines like pyrrolidine. organic-chemistry.org Another approach involves the palladium-catalyzed allylative 5-endo-trig cyclization for the synthesis of substituted pyrrolidinones. aalto.fi

The synthesis of pyrrolidine-2,4-diones (tetramic acids) has been achieved by heating its 3-ethoxycarbonyl derivative with water or nitromethane. rsc.org The continual evolution of these synthetic methodologies has enabled chemists to create a vast array of substituted pyrrolidines with diverse functionalities and stereochemistries, including this compound, for various applications in science and technology. nih.govresearchgate.net

Structure

3D Structure

特性

IUPAC Name |

2,2,4-trimethylpyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-6-4-7(2,3)8-5-6/h6,8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJMDMNYTTSGFEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC1)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35018-28-1 | |

| Record name | 2,2,4-trimethylpyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,2,4 Trimethylpyrrolidine

Chiral Pool Synthesis Approaches

Catalytic Hydrogenation Pathways for Pyrrolidine (B122466) Ring Formation

Heterogeneous Catalysis: Metal-Supported Systems (e.g., Pt-Sn/SiO2)

Heterogeneous catalysis offers a robust method for the synthesis of pyrrolidines through the hydrogenation of substituted pyrrole (B145914) precursors. researchgate.net Metal-supported systems are central to these transformations, providing a reactive surface for the hydrogenation process while allowing for easy separation from the reaction mixture. lianerossi.org

Platinum (Pt) and bimetallic systems like Platinum-Tin (Pt-Sn) supported on silica (B1680970) (SiO2) are effective for such hydrogenations. conicet.gov.arresearchgate.net The addition of a second metal, such as tin, to a platinum catalyst can significantly alter both the activity and the selectivity of the reaction. conicet.gov.ar For instance, in the hydrogenation of α,β-unsaturated aldehydes, the addition of Sn to a Pt/SiO2 catalyst increases the selectivity towards the desired unsaturated alcohol. conicet.gov.ar This is attributed to the formation of new active sites on the catalyst surface. conicet.gov.ar In the context of producing substituted pyrrolidines, the choice of metal and support influences the reduction of the pyrrole ring. researchgate.net The catalytic hydrogenation of highly substituted pyrroles can proceed with excellent diastereoselectivity, leading to functionalized pyrrolidines with multiple new stereocenters. researchgate.net

The performance of these catalysts is dependent on factors such as the metal particle size and the interaction between the metals and the support. researchgate.netrsc.org Studies on Pt-Sn/SiO2 catalysts have shown that their structure can be dynamic under reaction conditions, which influences their catalytic performance. rsc.org

Table 1: Performance of Metal-Supported Catalysts in Hydrogenation

This table is illustrative of catalyst performance in related hydrogenation reactions, as direct data for 2,2,4-trimethylpyrrolidine was not available in the provided search results.

| Catalyst System | Substrate Type | Key Observation | Reference |

|---|---|---|---|

| Pt-Sn/SiO2 | α,β-Unsaturated Aldehyde | Selectivity to the unsaturated alcohol product increases with Sn content, reaching 80% at a Sn:Pt ratio of 0.8. conicet.gov.ar | conicet.gov.ar |

| Rh/C | N-(1′-methylpyrrole-2′-acetyl)-(S)-proline methyl ester | Achieved 95% diastereomeric excess (d.e.) in methanol (B129727) at 20 bar and room temperature. researchgate.net | researchgate.net |

| Ru Nanoparticles | Methyl-N-Boc-pyrrole-2-carboxylate | Activity is dependent on particle size, with a maximum turnover frequency (TOF) of 1000 h⁻¹ observed for particles of ~1.6 nm. researchgate.net | researchgate.net |

Mechanism and Stereocontrol in Catalytic Hydrogenation

The mechanism of heterogeneous catalytic hydrogenation of pyrrole derivatives is thought to be a sequential process. researchgate.net It likely involves an initial reduction that creates a stereocenter, which then directs the subsequent stereoselective hydrogenation of the rest of the pyrrole ring. researchgate.net This substrate-controlled diastereoselectivity is crucial for establishing the final stereochemistry of the polysubstituted pyrrolidine product.

Stereocontrol in these reactions is influenced by several factors, including the existing chirality in the substrate, the choice of catalyst, and the reaction conditions. rsc.org For example, the diastereoselective hydrogenation of a chiral pyrrole derivative over a rhodium-on-carbon catalyst can achieve a diastereomeric excess (d.e.) as high as 95%. researchgate.net The interaction between the substrate's functional groups and the metal surface of the catalyst plays a determining role in the stereochemical outcome. rsc.org An amino group in a substituent, for instance, can strongly interact with the catalyst surface, directing the approach of hydrogen and leading to high selectivity. rsc.org The choice of solvent and temperature can also affect the conversion and diastereoselectivity. researchgate.net

De Novo Synthesis Strategies for Substituted Pyrrolidines

De novo synthesis involves the construction of the pyrrolidine ring from acyclic precursors. This approach is highly valuable as it allows for the introduction of various substituents and the control of stereochemistry from the outset.

Intramolecular Hydroamination/Cyclization Reactions of Aminoalkenes

A prominent de novo strategy is the intramolecular hydroamination of aminoalkenes. nih.gov This atom-economical reaction involves the addition of an N-H bond across a C=C double bond within the same molecule, directly forming the heterocyclic ring. core.ac.uk This method is an attractive route to nitrogen-containing heterocycles, which are common motifs in biologically active molecules. nih.gov

Lanthanide-Catalyzed Hydroamination and Stereoselectivity

Organolanthanide complexes are highly effective catalysts for the intramolecular hydroamination of aminoalkenes. mdpi.comnih.gov Catalysts based on metals like Samarium (Sm), Yttrium (Y), and Lanthanum (La) can effect the cyclization of aminoalkenes cleanly and with high regioselectivity at mild temperatures (25-60 °C). nih.gov

The stereoselectivity of these reactions is a key feature. For instance, the cyclization of conjugated aminodienes using lanthanide precatalysts yields 2,5-trans-disubstituted pyrrolidines with good diastereoselectivity (80% d.e.). nih.gov The reaction rate and selectivity are influenced by the ionic radius of the lanthanide metal and the steric properties of the ligands attached to it. nih.gov Chiral C1-symmetric precatalysts have been used to achieve enantioselective transformations, with enantiomeric excess (ee) values up to 69% being reported for the formation of certain piperidines. nih.gov The mechanism is believed to proceed via a metal-amido intermediate. libretexts.org

Group 4 Metal-Catalyzed (e.g., Zirconium) Enantioselective Cyclizations

Group 4 metals, particularly Zirconium (Zr), have emerged as effective catalysts for enantioselective intramolecular hydroamination. core.ac.ukubc.ca Chiral zirconium complexes, such as those bearing amidate ligands, can catalyze the cyclization of aminoalkenes to generate α-substituted pyrrolidines with moderate to good enantioselectivity. researchgate.net

Specifically, axially chiral zirconium biphenyl (B1667301) amidate complexes have been shown to be efficient precatalysts, yielding pyrrolidines and piperidines with up to 74% ee. researchgate.net These catalyst systems represent an important advancement, although achieving very high enantioselectivity (>90% ee) has been limited to specific catalyst-substrate combinations and often requires substrates with features that bias the cyclization, such as a gem-dialkyl group. core.ac.ukubc.ca

Influence of Ligand Design and Catalyst Structure on Enantiomeric Excess

The enantiomeric excess (ee) achieved in these catalytic hydroaminations is profoundly influenced by the design of the ligands coordinated to the metal center. mdpi.comresearchgate.net The steric and electronic properties of the ligand framework create a chiral environment around the metal, which differentiates between the two prochiral faces of the alkene during the C-N bond-forming step.

For lanthanide-based catalysts, C1-symmetric ansa-lanthanocene complexes have been developed to induce asymmetry. mdpi.com The specific structure of the ligand, such as an (S)-[Me2Si(OHF)(η5-C5H3R*)]LnN(TMS)2 complex, is directly responsible for the level of enantioselectivity achieved. mdpi.comnih.gov

In the case of Group 4 catalysts, the development of chiral ligands is also paramount. Axially chiral biphenyl amidate ligands have been investigated, and studies show that the catalyst's structure, including the potential for the complexes to form dimers, can significantly affect the enantioselectivity. researchgate.net The results highlight that subtle changes in ligand structure can lead to variable coordination modes, which in turn impacts catalyst function and the stereochemical outcome of the reaction. researchgate.net The modularity of biaryl-based ligands allows for facile tuning of the catalyst's reactivity and selectivity, with sterically hindered C2-symmetric titanium and zirconium amidate complexes providing enantiomeric excesses up to 93% in some cases. acs.org

Table 2: Enantioselective Intramolecular Hydroamination Data

| Catalyst Type | Catalyst Example | Product Type | Max. Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Lanthanide | (S)-Me2Si(OHF)(CpR*)SmN(TMS)2 | 2-(prop-1-enyl)piperidine | 69% ee | nih.gov |

| Group 4 (Zirconium) | Axially chiral zirconium biphenyl amidate complexes | α-substituted pyrrolidines/piperidines | 74% ee | researchgate.net |

| Group 4 (Zirconium/Titanium) | Sterically hindered C2-symmetric amidate complexes | Heterocyclic products | 93% ee | acs.org |

Kinetic and Mechanistic Investigations of Hydroamination

Intramolecular hydroamination is a highly atom-economical method for synthesizing nitrogen-containing heterocycles such as pyrrolidines. chemrxiv.org Kinetic and mechanistic studies are crucial for optimizing reaction conditions and understanding the catalytic cycle.

Investigations into copper-catalyzed intramolecular C-H amination for the synthesis of pyrrolidines have provided valuable mechanistic insights. nih.gov For instance, the use of deuterium-labeled substrates in the cyclization of N-fluorosulfonamides revealed a kinetic isotope effect (KIE), suggesting that C-H bond cleavage is the turnover-limiting step. nih.gov Specifically, a primary KIE of 3.3 was measured in a direct competition experiment, which points to the C-H bond being broken in the rate-determining step of the reaction. nih.gov

Further studies on copper-hydride (CuH)-catalyzed asymmetric hydroamination of olefins have shown that the turnover-limiting step can be the regeneration of the CuH catalyst from its reaction with a silane (B1218182) reagent. acs.orgacs.org Detailed kinetic analyses, including reaction profile analysis and rate order assessments, indicated that a phosphine-ligated copper(I) benzoate (B1203000) complex is the catalyst's resting state. acs.orgacs.org These findings led to the development of a more efficient protocol with significantly reduced reaction times. acs.org

In Brønsted acid-catalyzed intramolecular hydroamination, the mechanism is thought to involve the protonation of the amine, followed by the formation of a carbocation through intramolecular proton transfer. The nitrogen's lone pair then attacks the carbocation to form the pyrrolidine ring. cardiff.ac.uk Kinetic studies of imidodiphosphorimidate (IDPi)-catalyzed hydroamination have shown Michaelis-Menten behavior, which suggests the formation of a pre-complex, similar to enzymatic catalysis. chemrxiv.org

Table 1: Kinetic Data for Hydroamination Reactions

| Catalyst System | Substrate Type | Key Mechanistic Finding | Kinetic Isotope Effect (KIE) | Reference |

|---|---|---|---|---|

| TpiPr2Cu(NCMe) | N-fluoro-sulfonamide | C-H bond cleavage is the turnover-limiting step. | kH/kD = 3.3 | nih.gov |

| CuH/DTBM-SEGPHOS | Styrene | Regeneration of CuH catalyst is turnover-limiting. | Not reported | acs.orgacs.org |

| Imidodiphosphorimidate (IDPi) | Alkenylamine | Michaelis-Menten kinetics observed, suggesting pre-complex formation. | Not reported | chemrxiv.org |

Alternative Ring-Closure and Rearrangement Strategies

The Stevens rearrangement is a 1,2-rearrangement of quaternary ammonium (B1175870) salts to form the corresponding amines, and it serves as a viable method for constructing pyrrolidine rings. wikipedia.org This reaction typically proceeds in the presence of a strong base, which facilitates the formation of an ylide intermediate. wikipedia.org

The application of the Stevens rearrangement has been demonstrated in the ring expansion of azetidinium ions to produce 2-phenyl- or 2,2-diaryl-pyrrolidines. researchgate.net This rearrangement shows high regioselectivity, although the diastereoselectivity can be low in some cases. A significant side reaction is the Hofmann elimination, which leads to ring cleavage. researchgate.net The mechanism of the Stevens rearrangement is complex and has been a subject of debate, with possibilities including a concerted pathway, a di-radical pair, or a cation-anion pair within a solvent cage. wikipedia.org

A notable advancement is the use of biocatalysis to control the stereoselectivity of the Stevens rearrangement. A laboratory-evolved cytochrome P450 variant, P411-AzetS, has been shown to catalyze a mdpi.comrsc.org-Stevens rearrangement for the one-carbon ring expansion of aziridines to azetidines with excellent stereocontrol (99:1 er). nih.gov While this specific example leads to azetidines, the principle of using biocatalysts to control challenging rearrangements could potentially be extended to the synthesis of substituted pyrrolidines.

Zinc-catalyzed domino reactions offer an efficient pathway to construct complex heterocyclic structures like pyrrolidines from simple starting materials in a single pot. mdpi.com These reactions are advantageous due to the low toxicity and high reactivity of zinc. mdpi.com

One example is the zinc-mediated domino Barbier/aza-Barbier reaction followed by cyclization. mdpi.com In a specific application, isatins or their corresponding imines react with 2-(bromomethyl)acrylates in the presence of zinc to form a spirocyclic lactone or lactam system containing a pyrrolidine ring. mdpi.com

Zinc catalysts have also been employed in the intramolecular hydroamination of alkenes and alkynes to furnish pyrrolidines. rsc.org For instance, aminotroponiminate zinc complexes have been developed as effective catalysts for this transformation. rsc.org Furthermore, zinc(II) chloride has been used to catalyze a domino N-H insertion/intramolecular aldol (B89426) reaction cascade of enynal-derived zinc carbenoids with β-arylaminoketones to produce highly functionalized (2-furyl)-2-pyrrolidines with high diastereoselectivity. rsc.org This method is notable for its use of an earth-abundant metal catalyst and its tolerance of various functional groups. rsc.org

Table 2: Examples of Zinc-Catalyzed Domino Reactions for Pyrrolidine Synthesis

| Reaction Type | Catalyst | Starting Materials | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Domino Barbier/aza-Barbier-cyclization | Zn | Isatins, 2-(bromomethyl)acrylates | Spiro-fused 2-oxindole-α-methylene-γ-butyrolactones | One-pot synthesis, high atom efficiency. | mdpi.com |

| N-H insertion/aldol cascade | ZnCl2 | Enynals, β-arylaminoketones | (2-Furyl)-2-pyrrolidines | High diastereoselectivity (>98:2), mild conditions. | rsc.org |

Besides the Stevens rearrangement, various other cycloaddition and ring expansion reactions are powerful tools for synthesizing pyrrolidine derivatives.

[3+2] Cycloaddition Reactions: The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a classic and highly effective method for constructing the pyrrolidine ring. mdpi.combeilstein-journals.org This strategy allows for the creation of multiple stereocenters with good control. rsc.orgrsc.org For example, the reaction of azomethine ylides generated from the decarboxylation of amino acids with various dipolarophiles leads to a wide range of substituted pyrrolidines. beilstein-journals.org

Ring Expansion Reactions: Ring expansion strategies provide access to pyrrolidines from smaller ring systems. For instance, a Rh(III)-catalyzed formal [4+1] cycloaddition of unactivated terminal alkenes with nitrene sources has been developed. nih.gov Mechanistic studies suggest the reaction proceeds through an initial aziridination of the alkene, followed by an acid-promoted ring expansion of the aziridine (B145994) to the pyrrolidine. nih.gov Similarly, an N-bromosuccinimide (NBS)-induced aziridine ring expansion cascade of cinnamylaziridines affords functionalized pyrrolidines with three stereocenters. scispace.com Gold-catalyzed tandem amination/ring expansion of phenylcyclopropylalcohol in the presence of sulfonamides also yields sulfonyl pyrrolidines. beilstein-journals.org

Chemical Reactivity and Derivatization of 2,2,4 Trimethylpyrrolidine

Role as a Chiral Auxiliary in Asymmetric Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a compound to control the stereochemical outcome of a reaction. sigmaaldrich.cnwikipedia.org The chiral (4S) or (4R) forms of 2,2,4-trimethylpyrrolidine can be employed as chiral auxiliaries to introduce stereoselectivity. cymitquimica.comlookchem.com The hydrochloride salt of this compound is often used in such applications due to its stability and solubility. cymitquimica.comlookchem.com

Stereocontrol in Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

The defined stereochemistry at the C4 position of the pyrrolidine (B122466) ring allows for facial discrimination in reactions involving prochiral substrates. cymitquimica.com While specific examples detailing the use of this compound as a traditional chiral auxiliary attached to a substrate are not extensively documented in the provided results, its principle relies on the steric bulk of the gem-dimethyl group at C2 and the methyl group at C4 to direct incoming reagents to a specific face of the molecule. This is a common strategy in asymmetric synthesis to control the formation of new stereocenters during C-C and C-heteroatom bond formations. sigmaaldrich.cnwikipedia.org For instance, in the synthesis of complex molecules for pharmaceuticals, controlling stereochemistry is critical, and chiral pyrrolidine derivatives are valuable in this context. lookchem.comnewdrugapprovals.org

Impact on Enantiomeric Purity of Reaction Products

The effectiveness of a chiral auxiliary is measured by the enantiomeric excess (e.e.) of the product. The goal is to produce enantiomerically pure compounds. lookchem.com In iridium-catalyzed enantioselective hydrogenations of unfunctionalized olefins, the use of chiral ligands can lead to high enantiomeric excesses. researchgate.net Although this example doesn't use this compound as the auxiliary itself but rather as a product of a related reaction, it highlights the importance of chiral amine structures in achieving high e.e. researchgate.netresearchgate.net The cyclization of 2,2-dimethyl-4-pentenylamine, for instance, can yield 2,4,4-trimethylpyrrolidine with varying enantioselectivity depending on the catalyst used. nih.gov

Below is a table illustrating the enantiomeric excess achieved in the synthesis of substituted pyrrolidines using different catalytic systems, demonstrating the principles of achieving enantiopurity.

| Catalyst System | Substrate | Product | Enantiomeric Excess (e.e.) |

| Zirconium Amidate Catalyst | Primary 4-pentenyl amines | Substituted Pyrrolidines | 62-93% |

| Cationic Zirconium Catalyst | Secondary Amines | Substituted Pyrrolidines | 20-82% |

| Data derived from studies on enantioselective hydroamination/cyclization reactions. nih.gov |

Nucleophilic Reactivity and Amine-Based Transformations

As a secondary amine, this compound exhibits nucleophilic character, though its reactivity is tempered by the steric hindrance around the nitrogen atom.

Substitution Reactions (e.g., SNAr) with Activated Electrophiles

Nucleophilic Aromatic Substitution (SNAr) reactions involve the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group. researchgate.netmasterorganicchemistry.com The reaction is facilitated by the presence of strong electron-withdrawing groups (like NO2) ortho or para to the leaving group. masterorganicchemistry.com Amines are common nucleophiles in these reactions. uchile.cl

While direct studies on this compound in SNAr reactions are sparse in the search results, its structural analogue, (4S)-2,2,4-trimethylpyrrolidine, is a key fragment in the structure of Compound I, a CFTR modulator. google.com The synthesis of this modulator involves coupling the pyrrolidine moiety to a pyridine (B92270) ring, a transformation that can proceed via nucleophilic substitution on the heterocyclic aromatic system. google.com The steric bulk of this compound would influence the reaction rate and may require specific catalytic conditions, such as those involving Lewis acids or metal complexes, to activate the electrophile. acsgcipr.org

Formation of Amine Salts and their Chemical Behavior

Like other amines, this compound readily reacts with acids to form salts, such as the hydrochloride salt. cymitquimica.comgoogle.comchemicalbook.com This is a standard method for improving the handling, stability, and water solubility of amines. cymitquimica.comlookchem.com The formation of (S)-2,2,4-trimethylpyrrolidine hydrochloride is a documented step in various synthetic processes, often achieved by treating the free base with hydrochloric acid. newdrugapprovals.orggoogle.com These salts, such as (S)-2,2,4-trimethylpyrrolidine hydrochloride, are stable, often crystalline solids that are convenient for storage and use as reagents in subsequent reactions. google.comchemicalbook.comgoogle.com

| Salt Form | CAS Number | Molecular Formula | Properties |

| (S)-2,2,4-Trimethylpyrrolidine Hydrochloride | 1897428-40-8 | C7H16ClN | White to off-white solid, soluble in DMSO. chemicalbook.comnih.gov |

| This compound Hydrochloride | 1390654-80-4 | C7H16ClN | Solid, purity ≥97%. chemscene.com |

| (2R)-2,4,4-trimethylpyrrolidine hydrochloride | Not explicitly found | C7H16ClN | Commercially available solid. sigmaaldrich.com |

Advanced Functionalization and Derivatization for Specialized Research Applications

The pyrrolidine core of this compound can be further modified for specific research purposes. The nitrogen atom is a key site for derivatization. For example, it can be acylated to form amides or sulfonylated to form sulfonamides.

Derivatives such as this compound-1-carbonyl chloride and this compound-1-sulfonyl chloride are available, indicating that the nitrogen can be readily functionalized to create reactive intermediates for further synthesis. chembuyersguide.com This post-functionalization is a strategy used to tune the properties of a molecule for a specific application, such as creating ligands for catalysis or building blocks for medicinal chemistry. acs.org The use of (4S)-2,2,4-trimethylpyrrolidine in the synthesis of potent CFTR modulators for treating cystic fibrosis is a prime example of its application in specialized research, where its specific structure contributes to the final compound's biological activity. newdrugapprovals.orggoogle.com

Incorporation into Complex Molecular Architectures (e.g., Drug Candidates, Probes)

The chemical compound this compound, particularly its (S)-enantiomer, serves as a crucial chiral building block in the synthesis of complex molecular architectures. lookchem.comnewdrugapprovals.org Its unique, sterically hindered, and conformationally restricted structure is highly valued in medicinal chemistry for its ability to impart specific three-dimensional orientations to larger molecules, which can be critical for binding to biological targets. lookchem.comsfu.ca This has made it a key component in the development of advanced therapeutic agents and sophisticated chemical probes.

A primary area where this compound has been successfully incorporated is in the creation of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators. newdrugapprovals.org These modulators are designed to correct the function of the defective CFTR protein in patients with cystic fibrosis. The (4S)-2,2,4-trimethylpyrrolidine moiety is a conserved feature in a number of potent CFTR correctors, indicating its essential role in the molecule's mechanism of action. sfu.cagoogle.com It is often installed via nucleophilic substitution, where the secondary amine of the pyrrolidine ring displaces a leaving group on a heterocyclic core, forming a stable carbon-nitrogen bond.

| Drug Candidate / Probe | Chemical Name | Therapeutic Area / Purpose | Role of this compound |

| Compound I | N-(benzenesulfonyl)-6-(3-fluoro-5-isobutoxy-phenyl)-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide | Cystic Fibrosis (CFTR Modulator) | Key structural moiety for activity; the (4S)-enantiomer is incorporated into the final structure. google.com |

| Elexacaftor Analogues | Photoaffinity labeling (PAL) probes | Research Probe (Binding Site Identification) | The this compound group is a highly conserved part of the pharmacophore, essential for retaining CFTR modulating activity in the probe. sfu.ca |

The hydrochloride salt of this compound is frequently used in these synthetic processes due to its stability and ease of handling. lookchem.comgoogle.com The synthesis of these complex molecules often involves multi-step sequences where the chiral pyrrolidine is introduced at a key stage to build the final, biologically active compound. google.comgoogle.com

Synthesis of Conjugates and Bioconjugates for Research Purposes

Beyond its direct integration into drug candidates, this compound is a valuable component in the synthesis of specialized conjugates and bioconjugates for research. These tools are instrumental in elucidating the mechanisms of action and identifying the biological targets of drugs. sfu.ca

A significant application is in the development of photoaffinity labeling (PAL) probes for CFTR modulators. sfu.ca Researchers have designed and synthesized analogues of drugs like Elexacaftor that incorporate the this compound scaffold alongside a photolabile group, such as a diazirine. sfu.ca The purpose of these bioconjugates is to allow for covalent cross-linking to the target protein (CFTR) upon photoactivation. This enables the precise identification of binding sites, providing critical insights for future structure-based drug design. sfu.ca

The synthesis of these probes underscores the chemical reactivity of the pyrrolidine. However, it also presents challenges; the conditions required to attach the this compound moiety to the molecular core can sometimes be harsh, involving elevated temperatures. sfu.ca These conditions may not be compatible with thermally sensitive functional groups like diazirines, necessitating the development of milder synthetic routes or alternative strategies for assembling the final probe. sfu.ca

Furthermore, chemical suppliers categorize this compound hydrochloride as a research chemical useful for bioconjugation. chemscene.com Its properties as a secondary amine allow for its conjugation to other molecules to study biological processes.

| Research Conjugate | Base Molecule | Conjugated Group | Research Application | Synthetic Consideration |

| Elexacaftor PAL Probe | Elexacaftor (containing the this compound moiety) | Diazirine | To identify the binding sites of the CFTR modulator on the CFTR protein through photo-induced covalent bonding. sfu.ca | The thermal stability of the diazirine group must be considered during the installation of the this compound ring. sfu.ca |

Catalytic Applications and Coordination Chemistry

Ligand Design and Metal Complexation with 2,2,4-Trimethylpyrrolidine Derivatives

The design of effective chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. nih.gov The development of catalysts for reactions like hydroamination often involves creating metal complexes where a chiral organic ligand modifies the metal center's reactivity to favor the formation of one enantiomer over another. ilpi.com

Development of Chiral Ligands for Asymmetric Catalysis

The evolution of asymmetric catalysis has been marked by the development of various classes of chiral ligands. Initially, C2-symmetric ligands were dominant, valued for their broad applicability and high levels of enantiocontrol in numerous metal-catalyzed reactions. nih.gov However, the field has expanded to include non-symmetrical ligands, which have proven superior in many cases. nih.gov

While specific ligands derived directly from the this compound framework are not extensively documented in primary research, the broader class of chiral pyrrolidine-containing ligands is crucial. These are often employed in synthesizing complex molecules and serve as a basis for comparison and development in catalytic science. myskinrecipes.com The synthesis of (S)- and (R)-2,2,4-trimethylpyrrolidine is itself an important process, providing chiral building blocks for potential, though not widely reported, applications in ligand synthesis. google.com

Synthesis and Characterization of Metal-Pyrrolidine Complexes

The synthesis of catalysts for hydroamination typically involves the reaction of a metal precursor, such as a metal amide, with a suitable proligand. wiley-vch.de For instance, chiral neutral zirconium amidate complexes are prepared by reacting Zr(NMe2)4 with a chiral proligand in a solvent like benzene, leading to the formation of the active catalyst. wiley-vch.de Similarly, rare-earth metal complexes, which are highly effective in hydroamination, can be generated through protonolysis reactions with silylamide complexes or via metathesis reactions between a ligand's lithium salt and a metal halide like YbCl3. sci-hub.rursc.org These organometallic complexes are often highly sensitive to air and moisture, necessitating handling under inert atmospheres. wiley-vch.denih.gov

Enantioselective Catalysis Mediated by this compound-derived Systems

The significance of this compound in catalysis is most evident in its role as a product of enantioselective hydroamination reactions. This transformation, which involves the addition of an N-H bond across a carbon-carbon double bond, is a highly atom-economical method for creating chiral nitrogen-containing heterocycles. ilpi.com

Asymmetric Hydroamination Reactions

Intramolecular hydroamination is a powerful strategy for synthesizing cyclic amines like pyrrolidines and piperidines. ilpi.com The cyclization of acyclic aminoalkenes can generate new stereocenters, and the use of chiral catalysts is essential to control the enantioselectivity of the product. mdpi.com The intramolecular hydroamination of 1,1-dimethyl-but-3-enylamine (also known as 2,2-dimethylpent-4-en-1-amine) is a benchmark reaction that yields the chiral product 2,4,4-trimethylpyrrolidine. sci-hub.rursc.orgsciengine.com This reaction is thermodynamically neutral with a high activation barrier, making catalysis necessary. ilpi.com

Lanthanide and Group 4 Metal Catalysts

Early transition metals, particularly lanthanides (such as Y, La, Sm, Lu, Yb) and Group 4 metals (like Ti, Zr), are among the most reactive catalysts for intramolecular hydroamination. nih.govmdpi.com These catalysts typically operate through a mechanism involving the formation of a metal-amido complex, followed by the insertion of the alkene into the metal-nitrogen bond. ilpi.com

Several studies have detailed the use of these metals to synthesize 2,4,4-trimethylpyrrolidine. For example, newly designed axially chiral secondary diamines have been used to form ytterbium complexes that catalyze the cyclization of 1,1-dimethyl-but-3-enylamine, achieving enantiomeric excesses (ee) of up to 32%. sci-hub.ru Chiral neutral zirconium amidate complexes have also been successfully employed for this transformation. wiley-vch.de The choice of metal is critical, as lanthanides with larger ionic radii often exhibit higher turnover frequencies and selectivities. mdpi.com

| Catalyst Type | Specific Catalyst/Ligand System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Lanthanide (Ytterbium) | Axially chiral atropos secondary diamine ligand with Yb | 1,1-Dimethyl-but-3-enylamine | 2,4,4-Trimethylpyrrolidine | Up to 32% | sci-hub.ru |

| Group 4 (Zirconium) | Chiral amidate complex of Zr | 2,2-dimethyl-4-pentenylamine | 2,4,4-trimethylpyrrolidine | Not specified | wiley-vch.de |

| Lanthanide (Sc, Y, La) | LiLn(NiPr2)4(THF) | amino-2,2-dimethyl-4-pentene | 2,4,4-trimethylpyrrolidine | Not specified (focus on activity) | rsc.org |

| Alkaline Earth (Calcium) | Ca{N(SiMe3)2}2(THF)2 | 2,2-dimethylpent-4-en-1-amine | 2,4,4-trimethylpyrrolidine | Not specified (focus on conversion) | sciengine.com |

Influence of Solvents and Additives on Catalytic Performance

The efficiency and selectivity of hydroamination reactions are highly dependent on the reaction conditions, including the choice of solvent and the presence of additives. acs.org For some catalytic systems, apolar aromatic solvents like toluene (B28343) have been shown to provide high yields and good enantioselectivities. researchgate.net In contrast, coordinating solvents such as tetrahydrofuran (B95107) (THF) can sometimes lead to lower yields. researchgate.net However, THF is also commonly used for the in-situ preparation of certain lanthanide catalysts. sci-hub.ru

In studies involving lanthanide catalysts for hydroamination, it has been observed that variations in solvent or the addition of coordinating solvents had only a minor effect on the enantiomeric excess of the product. mdpi.com Instead, these changes more significantly influenced the rate of product formation. mdpi.com In gold-catalyzed hydroamination, a cooperative effect between dichloromethane (B109758) (DCM) and alcohol solvents has been noted, and the choice between toluene and methanol (B129727) can even lead to an inversion of the product's enantiomer in a phenomenon known as enantiodivergent catalysis. researchgate.netbeilstein-journals.org

Kinetic and Mechanistic Aspects in Catalytic Cycles

The formation of substituted pyrrolidines, such as the isomer 2,4,4-trimethylpyrrolidine, through catalytic hydroamination/cyclization reactions has been a subject of detailed kinetic and mechanistic investigation. Studies involving organolanthanide and other transition metal catalysts have elucidated key features of the reaction pathways.

Kinetic studies on the hydroamination/cyclization of aminoalkenes to form pyrrolidine (B122466) derivatives often reveal a consistent rate law. For instance, the cyclization of 2,2-dimethyl-4-pentenylamine to yield 2,4,4-trimethylpyrrolidine using certain rare-earth metal catalysts has been shown to be zero-order with respect to the substrate concentration and first-order in catalyst concentration. idu.ac.id This rate law, expressed as d[product]/dt = k[catalyst]¹, [substrate]⁰, is a common observation in many organolanthanide-catalyzed hydroamination reactions. idu.ac.idresearchgate.net Such kinetics suggest that the reaction rate is independent of the aminoalkene concentration and is solely dictated by the concentration of the active catalyst, implying that the turnover-limiting step involves the catalyst itself or a catalyst-substrate complex that forms rapidly and irreversibly. idu.ac.idresearchgate.net

Investigations into the rate-determining step (RDS) through kinetic isotope effect (KIE) experiments have provided further mechanistic insights. A substantial primary KIE (kH/kD) is often observed when the hydrogen on the nitrogen atom of the amine is replaced with deuterium. researchgate.net This indicates that the cleavage of the N-H bond is a critical component of the rate-determining step, which precedes the C-N ring-closing step. researchgate.net Similarly, in catalytic C-H amination reactions mediated by cobalt complexes to form pyrrolidines, a large KIE value [kH/kD = 38.4(1)] was observed, suggesting that a rate-determining homolytic C-H bond cleavage occurs via a stepwise hydrogen atom abstraction, followed by radical recombination. nih.gov

Based on these and other mechanistic studies, including stoichiometric reactions and structural analysis, catalytic cycles have been proposed. For some zirconium-based catalysts, the proposed cycle involves the rate-determining formation of a reactive imido species. researchgate.net In cobalt-catalyzed intramolecular C-H amination, the cycle is initiated by the oxidation of the Co(I) precatalyst by an alkyl azide (B81097) to generate a Co(III)-imido complex. This intermediate then undergoes the rate-limiting intramolecular hydrogen atom abstraction from a C-H bond, followed by the rapid radical recombination of the resulting Co(II)-amide to yield the cyclized pyrrolidine product. nih.govnih.gov The efficiency of these cycles can be influenced by additives; for example, the presence of pyridine (B92270) was found to drastically improve the rate of amination for certain cobalt-dipyrrin catalysts by favoring a more reactive catalyst species and slowing the formation of inactive complexes. nih.gov

Table 1: Kinetic Data for Pyrrolidine Formation

| Catalytic System | Reaction | Rate Law | Key Mechanistic Finding | Ref |

|---|---|---|---|---|

| Organolanthanide | Hydroamination/Cyclization | First-order in catalyst, zero-order in substrate | Turnover-limiting step is independent of substrate concentration. | idu.ac.id |

| Zirconium Salicyloxazoline | Cyclohydroamination | First-order in catalyst, zero-order in substrate | N-H bond breaking is involved in the rate-determining step (substantial KIE). | researchgate.net |

| Cobalt Dipyrrin | Intramolecular C-H Amination | - | Rate enhanced by pyridine coordination; deactivation via tetrazido complex formation. | nih.gov |

Other Asymmetric Transformations (e.g., Carboamination)

Beyond hydroamination, the synthesis of chiral nitrogen heterocycles like substituted pyrrolidines can be achieved through other powerful asymmetric transformations, notably intramolecular carboamination. This class of reactions is highly efficient as it constructs both a new carbon-nitrogen and a new carbon-carbon bond in a single step from an alkenyl amine. nih.gov

Enantioselective intramolecular carboamination of alkenes has been successfully developed using transition metal catalysts, particularly those based on copper and palladium. nih.gov For instance, a copper-catalyzed enantioselective carboamination has been reported for the synthesis of chiral polycyclic sultams, achieving moderate to good yields and enantiomeric excesses ranging from 46–94% ee. nih.gov This transformation typically employs a pre-complexed catalyst system, such as one composed of copper(II) triflate (Cu(OTf)₂) and a chiral bis(oxazoline) ligand like (R,R)-Ph-Box, with an oxidant like manganese dioxide (MnO₂). nih.gov The choice of the ligand is crucial for inducing asymmetry. While this specific example leads to sultams, the underlying principle of metal-catalyzed intramolecular carboamination of alkenyl amines represents a key strategy for accessing chiral pyrrolidine cores. nih.gov

Palladium catalysts have also been utilized for enantioselective intramolecular alkene carboaminations, providing an alternative route to these valuable heterocyclic structures. nih.gov These methods highlight the versatility of transition metal catalysis in constructing complex chiral molecules from simple, unsaturated amine precursors.

Table 2: Examples of Asymmetric Carboamination for N-Heterocycle Synthesis

| Catalyst System | Substrate Type | Product Type | Enantioselectivity (ee) | Ref |

|---|---|---|---|---|

| Cu(OTf)₂ / (R,R)-Ph-Box | 4-Pentenylarylsulfonamides | Polycyclic Sultams | 46–94% | nih.gov |

Catalyst Stability and Deactivation Studies

The stability and potential deactivation of catalysts are critical considerations in any catalytic process, as they directly impact efficiency, cost, and viability. mdpi.comscispace.com Catalyst deactivation, the loss of activity or selectivity over time, can occur through several mechanisms, including chemical, thermal, and mechanical pathways. mdpi.comscispace.com

In the context of synthesizing and utilizing pyrrolidine derivatives, the catalysts employed (e.g., organometallics, transition metal complexes) are susceptible to various deactivation routes. chemcatbio.org

Poisoning: This involves the strong chemisorption of impurities from the feedstock or reaction byproducts onto the active sites of the catalyst. For instance, in reactions involving organometallic catalysts, trace amounts of water, oxygen, or other heteroatomic compounds can act as poisons, leading to a rapid loss of activity. scispace.comchemcatbio.org

Fouling: This refers to the physical deposition of substances, such as carbonaceous residues (coke), on the catalyst surface, which blocks access to active sites and pores. scispace.com In high-temperature reforming processes, which can be related to the synthesis of precursors, coke formation is a major cause of deactivation. utwente.nl

Thermal Degradation (Sintering): At elevated temperatures, the metal nanoparticles of a supported catalyst can migrate and agglomerate, leading to a decrease in the active surface area and, consequently, a loss of catalytic activity. scispace.com The support material itself can also undergo structural changes, such as pore collapse. scispace.com

Chemical Degradation: The active catalytic species can undergo undesirable chemical reactions to form inactive compounds. A specific example was observed in a cobalt-catalyzed C-H amination study, where the active catalyst could convert into a catalytically inactive tetrazido complex, representing a defined deactivation pathway. nih.gov Similarly, monofunctional base catalysts used in aldol (B89426) reactions have shown deactivation when using solvents like acetone (B3395972) or DMSO due to the formation of site-blocking species. mdpi.com

Strategies to mitigate deactivation are crucial. These can include improving catalyst design to enhance hydrothermal stability, purifying feedstocks to remove potential poisons, or adding co-catalysts or additives that prevent the formation of inactive species. chemcatbio.orgutwente.nl For example, the deactivation of a cobalt catalyst was slowed by the addition of pyridine, which altered the catalytic cycle to favor the productive pathway over the deactivation route. nih.gov In some steam reforming reactions, the co-feeding of small amounts of oxygen has been shown to improve catalyst stability by facilitating the in-situ combustion of coke deposits. utwente.nl Understanding these deactivation mechanisms is fundamental to designing more robust and long-lasting catalysts for the synthesis and application of compounds like this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies

Chromatographic Techniques for Purity and Stereoisomer Analysis

Chromatography is a fundamental tool for separating the enantiomers of 2,2,4-trimethylpyrrolidine and assessing its purity. High-performance liquid chromatography and gas chromatography are the primary methods utilized for these analyses. skpharmteco.com

Chiral High-Performance Liquid Chromatography (HPLC) is a principal technique for determining the enantiomeric excess (ee) of chiral compounds like this compound. skpharmteco.commdpi.com This method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. mdpi.combrussels-scientific.com

For the analysis of this compound and its derivatives, a specific analytical chiral HPLC method has been developed. google.comgoogle.com The conditions for this method are detailed in the table below. The separation is achieved on a cellulose-based column, which provides the necessary chiral recognition to resolve the enantiomers. google.comgoogle.com By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated. brussels-scientific.comnih.gov

Table 1: Chiral HPLC Method for this compound Analysis

| Parameter | Condition | Source |

|---|---|---|

| Instrument | Agilent Chemstation 1100 | google.comgoogle.com |

| Column | Phenomenex Lux 5u Cellulose-2, 4.6 mm x 250 mm x 5 µm | google.comgoogle.com |

| Mobile Phase | Heptane/Isopropanol (90:10) | google.comgoogle.com |

| Flow Rate | 1.0 mL/min | google.comgoogle.com |

| Detection | UV (210 nm) | google.comgoogle.com |

| Temperature | 25°C | google.comgoogle.com |

Gas chromatography (GC), particularly when equipped with a chiral capillary column, is another effective technique for evaluating the enantiomeric purity of volatile amines such as this compound. brussels-scientific.comchrom-china.com Chiral GC columns contain a stationary phase that is itself enantiomerically pure, often a derivative of a cyclodextrin. gcms.cz This chiral environment allows for the differential interaction and separation of the enantiomers as they pass through the column, resulting in two distinct peaks for a racemic mixture. brussels-scientific.comgcms.cz The sensitivity of GC allows for the detection of even small amounts of an undesired enantiomer, making it a powerful tool for purity assessment. brussels-scientific.com While specific GC methods for this compound are not detailed in the provided sources, the general principles of chiral GC are widely applied for such analyses. chrom-china.comgcms.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of this compound. Both basic one-dimensional and advanced two-dimensional techniques are employed to assign the proton and carbon signals and to analyze the compound's stereochemistry.

The ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework. For the hydrochloride salt of (4S)-2,2,4-trimethylpyrrolidine, the ¹H NMR spectrum shows characteristic signals for the protons at various positions in the pyrrolidine (B122466) ring and the methyl groups. newdrugapprovals.org Similarly, the ¹H and ¹³C NMR spectra for racemic 2,4,4-trimethylpyrrolidine have been fully assigned, confirming the connectivity of the atoms within the molecule. rsc.org

Table 2: ¹H and ¹³C NMR Data for 2,4,4-Trimethylpyrrolidine

| Nucleus | Position | Chemical Shift (δ, ppm) | Source |

|---|---|---|---|

| ¹H NMR | H-7 (CH₃ at C4) | 0.94 (s, 3H) | rsc.org |

| H-3 | 0.98 (m, 1H) | rsc.org | |

| H-2 | 2.65 (m, 1H) | rsc.org | |

| H-5 | 3.03 (dd, 1H) | rsc.org | |

| H-5 | 3.86 (dm, 1H) | rsc.org | |

| ¹³C NMR | C7 (CH₃ at C2) | 22.8 | rsc.org |

| C3 | 31.5 | rsc.org | |

| C4 | 36.4 | rsc.org | |

| C5 | 45.8 | rsc.org | |

| C2 | 52.4 | rsc.org | |

| C6 (CH₂ at C5) | 56.8 | rsc.org |

Note: Spectra recorded in C₆D₆. Numbering may differ based on source.

The ¹H NMR data for the hydrochloride salt of the (4S)-enantiomer shows distinct shifts due to protonation and the different solvent used. newdrugapprovals.org

Table 3: ¹H NMR Data for (4S)-2,2,4-trimethylpyrrolidine•HCl

| Position | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Source |

|---|---|---|---|

| NH₂⁺ | 9.34 | br d, 2H | newdrugapprovals.org |

| H-5 | 3.33 | dd, J = 11.4, 8.4 Hz, 1H | newdrugapprovals.org |

| H-5 | 2.75 | dd, J = 11.4, 8.6 Hz, 1H | newdrugapprovals.org |

| H-3 | 2.50–2.39 | m, 1H | newdrugapprovals.org |

| H-4 | 1.97 | dd, J = 12.7, 7.7 Hz, 1H | newdrugapprovals.org |

| C(CH₃)₂ | 1.42 | s, 3H | newdrugapprovals.org |

| H-4 | 1.38 | dd, J = 12.8, 10.1 Hz, 1H | newdrugapprovals.org |

| C(CH₃)₂ | 1.31 | s, 3H | newdrugapprovals.org |

| C-CH₃ | 1.05 | d, J = 6.6 Hz, 3H | newdrugapprovals.org |

Note: Spectrum recorded in DMSO-d6.

To determine the enantiomeric excess or absolute configuration of a chiral amine like this compound, a common strategy involves derivatization with a chiral agent to form diastereomers, which are distinguishable by NMR. brussels-scientific.comyoutube.com Mosher's acid, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), or its more reactive acid chloride form, is frequently used for this purpose. rsc.orgwikipedia.orgsigmaaldrich.com

When this compound reacts with a single enantiomer of Mosher's acid chloride, a pair of diastereomeric amides is formed if the amine is not enantiomerically pure. rsc.orgwiley-vch.de These diastereomers exhibit different chemical shifts in their NMR spectra. youtube.com The analysis is often performed using ¹⁹F NMR, where the single trifluoromethyl (CF₃) group on the Mosher's reagent gives a distinct singlet for each diastereomer. youtube.comrsc.org The ratio of the integration of these signals directly corresponds to the enantiomeric ratio of the original amine. brussels-scientific.com For 2,4,4-trimethylpyrrolidine, derivatization with Mosher's acid chloride and subsequent ¹⁹F NMR analysis showed two signals at -69.7 and -70.6 ppm in CDCl₃ at 60 °C, corresponding to the two diastereomeric amides. rsc.org

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. Using electrospray ionization (ESI-MS), a soft ionization technique, the compound is typically observed as its protonated molecular ion, [M+H]⁺. In the analysis of a larger molecule containing the (4S)-2,2,4-trimethylpyrrolidin-1-yl fragment, the ESI-MS data showed a clear [M+1]⁺ peak, confirming the incorporation of the pyrrolidine moiety. newdrugapprovals.org High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the unambiguous determination of its elemental formula.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of thermally labile and polar molecules like this compound. researchgate.net This method generates ions directly from a solution, minimizing fragmentation and typically allowing for the observation of the intact molecular ion. researchgate.net

In the analysis of this compound (C7H15N, Molar Mass: 113.22 g/mol ), the sample would be dissolved in a suitable solvent, often a mixture of methanol (B129727) or acetonitrile (B52724) with water, and a small amount of acid like formic or acetic acid to promote protonation. uni-oldenburg.deuni-marburg.de When subjected to ESI-MS in positive ion mode, the pyrrolidine nitrogen atom is readily protonated. This results in the formation of a singly charged ion, [M+H]⁺, where M represents the neutral molecule. uni-marburg.de The mass spectrometer would then detect this ion at a mass-to-charge ratio (m/z) corresponding to the mass of the protonated molecule. For the free base of this compound, the expected primary ion would be observed at an m/z of approximately 114.2. In the case of its hydrochloride salt, the technique would similarly detect the protonated base. High-resolution mass spectrometry can provide a highly accurate mass measurement, which helps in confirming the elemental composition of the molecule. ntu.edu.sg

| Parameter | Description | Expected Value for this compound |

| Ionization Technique | Electrospray Ionization (ESI) | A soft ionization method suitable for polar molecules. researchgate.net |

| Mode | Positive Ion Mode | Promotes the formation of [M+H]⁺ ions. |

| Analyte | This compound (Free Base) | C7H15N |

| Expected Ion | Protonated Molecule [M+H]⁺ | The primary ion observed in the spectrum. |

| Expected m/z | ~114.2 | Calculated as (Molecular Mass of C7H15N) + (Mass of H⁺). |

Solid-State Characterization Techniques for Crystalline Forms

The characterization of the solid-state properties of this compound, particularly its common salt form, (S)-2,2,4-trimethylpyrrolidine hydrochloride, is essential for its use as a pharmaceutical intermediate. newdrugapprovals.org This salt is often described as a white crystalline solid. newdrugapprovals.org Techniques such as XRPD, single-crystal X-ray diffraction, thermal analysis, and DVS provide critical information about its crystal structure, stability, and hygroscopicity. google.com

X-ray Powder Diffraction (XRPD)

X-ray Powder Diffraction (XRPD) is a non-destructive analytical technique used to identify crystalline phases and obtain information about the unit cell dimensions of a solid material. americanpharmaceuticalreview.comscielo.org.mx For a crystalline substance like this compound hydrochloride, XRPD analysis generates a unique diffraction pattern, which serves as a fingerprint for its specific crystal form. americanpharmaceuticalreview.com

The analysis involves exposing a powdered sample to a monochromatic X-ray beam and measuring the intensity of the scattered beams as a function of the scattering angle (2θ). The resulting diffractogram consists of a series of peaks at specific 2θ angles, with characteristic intensities. The peak positions are determined by the crystal lattice geometry, while the peak intensities are related to the arrangement of atoms within the unit cell. This technique is fundamental in distinguishing between different polymorphic forms of a compound. americanpharmaceuticalreview.com

| Characteristic | Description | Example Data for a Crystalline Solid |

| Instrument | Powder X-ray Diffractometer | Utilizes Bragg-Brentano geometry with a radiation source (e.g., Cu-Kα). scielo.org.mx |

| Sample Form | Fine Powder | Ensures random orientation of crystallites. |

| Output | Diffractogram | A plot of diffracted X-ray intensity versus the diffraction angle (2θ). |

| Key Parameters | Peak Position (2θ), Peak Intensity | Defines the unique pattern for a specific crystalline form. americanpharmaceuticalreview.com |

| Application | Phase Identification, Polymorph Screening | Differentiates between various crystalline and amorphous forms. americanpharmaceuticalreview.com |

The table below shows a hypothetical representation of XRPD data.

| Position (°2θ) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 45 |

| 15.2 | 5.82 | 100 |

| 18.8 | 4.72 | 70 |

| 21.1 | 4.21 | 85 |

| 25.5 | 3.49 | 50 |

Single Crystal X-ray Diffraction

Single Crystal X-ray Diffraction (SC-XRD) is the most powerful method for determining the precise three-dimensional atomic structure of a crystalline material. uhu-ciqso.esbruker.com This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule, which is essential for establishing an unambiguous structural proof. mdpi.com

To perform this analysis, a suitable single crystal of the compound, typically with dimensions of at least 0.02 mm, is required. uhu-ciqso.es The crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The diffraction pattern produced is a set of discrete spots whose positions and intensities are recorded by a detector. By analyzing this pattern, the electron density map of the unit cell can be calculated, leading to a complete model of the molecular structure. mdpi.com For this compound, this analysis would definitively confirm the stereochemistry and the puckering of the five-membered pyrrolidine ring.

| Parameter | Description |

| Crystal System | The crystal class (e.g., Monoclinic, Orthorhombic). mdpi.com |

| Space Group | The symmetry group of the crystal structure. mdpi.com |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). mdpi.com |

| Bond Lengths & Angles | Precise measurements of the distances and angles between atoms. |

| Torsion Angles | Defines the conformation of the molecule, such as ring puckering. |

Thermal Analysis (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly important for characterizing pharmaceutical intermediates. google.comtainstruments.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. tainstruments.com It is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions. For this compound hydrochloride, a DSC thermogram would show an endothermic peak corresponding to its melting point, providing information about its purity and thermal stability. systag.ch

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. madisongroup.com This technique is used to assess thermal stability and decomposition temperature, as well as to quantify the presence of volatile components like water or residual solvents. google.comgoogleapis.com A typical TGA experiment involves heating the sample at a constant rate (e.g., 10 °C/min) in a controlled atmosphere and recording the mass loss. google.comgoogleapis.com

| Technique | Principle | Information Obtained |

| DSC | Measures heat flow into or out of a sample during a temperature change. tainstruments.com | Melting point, enthalpy of fusion, glass transition, polymorphism. tainstruments.com |

| TGA | Measures mass change as a function of temperature. madisongroup.com | Decomposition temperature, thermal stability, solvent/water content. google.com |

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures how quickly and how much vapor is sorbed by a sample. particletechlabs.com It is primarily used to study the interaction of a solid material with water vapor, providing a detailed assessment of its hygroscopicity. jenck.com This is a critical parameter for pharmaceutical materials, as moisture uptake can affect crystallinity, stability, and handling properties. jenck.com

In a DVS experiment, the sample is placed on a sensitive microbalance inside a chamber with controlled temperature and relative humidity (RH). particletechlabs.comsurfacemeasurementsystems.com The RH is typically varied in a stepwise manner (e.g., from 0% to 95% and back down), and the corresponding change in the sample's mass is continuously recorded. researchgate.net The resulting data is plotted as a sorption-desorption isotherm, which shows the equilibrium moisture content as a function of RH. The shape of the isotherm and any hysteresis between the sorption and desorption curves can indicate the nature of the water uptake, such as surface adsorption, bulk absorption, or hydrate (B1144303) formation. particletechlabs.com

| Parameter | Description |

| Isotherm Type | Sorption (increasing humidity) and Desorption (decreasing humidity). |

| Mass Change (%Δm) | The percentage change in mass due to water vapor uptake. |

| Relative Humidity (%RH) | The controlled humidity level to which the sample is exposed. |

| Hysteresis | The difference between the sorption and desorption curves, indicating the reversibility of water uptake. |

| Application | Assessment of hygroscopicity, stability, and amorphous-to-crystalline transitions. jenck.com |

Computational and Theoretical Investigations of 2,2,4 Trimethylpyrrolidine Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in studying the electronic structure of molecules. nih.govwikipedia.orgscispace.com DFT allows for the investigation of the ground state electronic properties of many-body systems by focusing on the electron density, which is a function of only three spatial coordinates. wikipedia.orgaimspress.com This method is widely used to predict a variety of molecular properties, including molecular geometries, binding energies, and reaction energy barriers. aimspress.com

For pyrrolidine (B122466) systems, DFT has been employed to understand their fundamental reactivity. For example, DFT calculations can be used to study the stability of pyrrolidine-derived iminium ions, which are key intermediates in many organic reactions. acs.org The relative energies of these species, calculated using methods like M06-2X/6-311+G(d,p), can predict which iminium ions will predominantly form in a reaction mixture containing multiple carbonyl compounds. acs.org While specific DFT studies on the electronic structure and reactivity of isolated 2,2,4-trimethylpyrrolidine are not extensively documented in readily available literature, the principles from studies on related pyrrolidines are directly applicable. For instance, the methyl groups at the C2 and C4 positions in this compound would be expected to influence the molecule's steric and electronic properties, which could be precisely quantified through DFT calculations.

Computational studies on the adsorption of substituted pyrrolidines on surfaces like graphene have utilized DFT to determine adsorption energies and distances, providing insight into intermolecular interactions. polimi.it Such approaches could be used to model the interaction of this compound with other molecules or materials.

| Property | Method | Calculated Value (Illustrative) | Significance |

|---|---|---|---|

| Adsorption Energy on Graphene | DFT | -0.5 to -1.0 eV | Indicates the strength of interaction with a surface. polimi.it |

| Iminium Ion Formation Energy | M06-2X/6-311+G(d,p) | Varies with carbonyl partner | Predicts equilibrium position in reactions. acs.org |

| Activation Energy of Cyclization | DFT | 10-20 kcal/mol | Determines the kinetic feasibility of ring-forming reactions. rsc.orgacs.org |

Mechanistic Modeling of Organic Transformations involving Pyrrolidine Intermediates

Mechanistic modeling is a critical application of computational chemistry, providing a step-by-step elucidation of reaction pathways. For reactions involving pyrrolidines, these models can reveal the structures of intermediates and transition states, helping to explain observed product distributions and stereoselectivities.

Transition state theory combined with quantum chemical calculations can map out the complete energy profile of a reaction. researchgate.net For instance, in the synthesis of pyrrolidinedione derivatives, DFT calculations have been used to model all stages of a one-pot synthesis, including Michael addition, a Nef-type rearrangement, and the final cyclization to form the pyrrolidine ring. rsc.org These studies identified the rate-determining step and showed how the presence of a water molecule could assist in proton transfer, significantly lowering the energy barrier of a key step. rsc.org

In the context of this compound synthesis, such as the intramolecular hydroamination of 2,2-dimethyl-4-pentenylamine, computational modeling can rationalize the observed stereochemistry. nih.gov The favored transition state can be modeled to show how the substituents adopt specific positions to minimize steric hindrance, leading to the preferential formation of one isomer. nih.gov For example, in copper-promoted aminooxygenation reactions to form 2,5-disubstituted pyrrolidines, the formation of the cis or trans product can be predicted by analyzing the pseudoequatorial or pseudoaxial positioning of substituents in the calculated transition state structure. nih.gov

Some reactions involving pyrrolidine rings proceed through highly reactive intermediates like diradicals or ylides. Computational studies are invaluable for investigating these transient species.

Diradical Pathways: The stereospecific ring contraction of pyrrolidines to form cyclobutanes has been studied using DFT. acs.orgacs.org These calculations support a mechanism involving the formation of a 1,4-diradical intermediate after the extrusion of nitrogen from a 1,1-diazene species. acs.orgacs.org The calculations showed that the rate-determining step is the cleavage of the C-N bonds to form the open-shell singlet 1,4-diradical. The stereoretentive nature of the reaction is explained by the fact that the subsequent ring closure of this diradical is barrierless, occurring faster than bond rotation that would scramble the stereochemistry. acs.org

Ylide Intermediates: Azomethine ylides are common intermediates in the synthesis of pyrrolidines via [3+2] dipolar cycloadditions. nih.govacs.org DFT calculations have been used to explore the mechanism of azomethine ylide formation from the reaction of carbonyl compounds and amino acids. mdpi.comresearchgate.net These studies can correct previously proposed mechanisms by identifying the true intermediates and transition states, and have shown that decarboxylation is often the rate-determining step. mdpi.com Furthermore, computational models can uncover the balance between asynchronicity and interaction energies in the transition states of the cycloaddition step, which ultimately controls the observed regio- and diastereoselectivity. nih.gov

Prediction of Stereoselectivity and Enantiomeric Induction

A major success of computational chemistry is its ability to predict and explain the stereochemical outcome of asymmetric reactions. For pyrrolidine-based organocatalysts, computational studies can model the interactions that lead to high enantioselectivity. mdpi.com

In Michael addition reactions catalyzed by chiral pyrrolidine derivatives, DFT and ab initio methods have been used to calculate the transition state structures for the rate-limiting C-C bond-forming step. scilit.com These models can reveal the crucial role of non-covalent interactions, such as hydrogen bonding between the catalyst and the substrates, in controlling the facial selectivity of the attack on the enamine intermediate. scilit.comresearchgate.net For example, calculations can demonstrate why one face of the enamine is shielded, leading to the preferential formation of one enantiomer. The computational results often show good agreement with experimental observations, validating the proposed stereochemical models. scilit.com

In the synthesis of chiral pyrrolidines via intramolecular C-H amination catalyzed by engineered enzymes, DFT calculations suggest that the observed high selectivity is controlled by the specific binding pose of the substrate within the enzyme's active site. acs.org Similarly, in metal-catalyzed hydroamination reactions to produce chiral pyrrolidines like 2,4,4-trimethylpyrrolidine, mechanistic models rationalize the observed enantioinduction by analyzing the geometry of the favored transition state. nih.gov

Table 2: Factors Influencing Stereoselectivity in Pyrrolidine Synthesis

| Reaction Type | Key Controlling Factor (from Computational Studies) | Example Pyrrolidine Product |

|---|---|---|

| Organocatalyzed Michael Addition | Hydrogen bonding in the transition state directs attack to one enamine face. scilit.com | Chiral γ-nitroaldehydes |

| Copper-Promoted Aminooxygenation | Pseudoequatorial placement of substituents in the cyclic transition state. nih.gov | 2,5-trans-disubstituted pyrrolidines |

| Enzyme-Catalyzed C-H Amination | Substrate binding pose within the enzyme active site. acs.org | Chiral pyrrolidines and indolines |

| Lanthanide-Catalyzed Hydroamination | Ligand and olefin geometry in a trigonal bipyramidal transition state. nih.gov | 2,4,4-trimethylpyrrolidine |

Molecular Dynamics and Docking Simulations (Computational Studies of Binding)

Molecular dynamics (MD) and docking simulations are powerful computational tools for studying the interactions between small molecules and biological macromolecules like proteins. nih.govmdpi.comnih.gov These methods are extensively used in drug discovery to predict how a molecule, such as a pyrrolidine derivative, might bind to a target receptor. ingentaconnect.combohrium.com

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For pyrrolidine derivatives, docking studies have been used to identify potential inhibitors for enzymes like dipeptidyl peptidase-IV (DPP-IV) and myeloid cell leukemia-1 (Mcl-1). ingentaconnect.combohrium.comresearchgate.net These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the pyrrolidine scaffold and amino acid residues in the active site of the target protein. ingentaconnect.com The results can guide the design of new, more potent inhibitors by suggesting structural modifications to enhance these binding interactions. bohrium.comscispace.com

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex over time, capturing the motion of atoms and revealing the stability of the binding interactions identified in docking studies. mdpi.comwikipedia.org MD simulations can assess the conformational stability of the complex and are used to calculate binding free energies, which provide a more quantitative measure of binding affinity. nih.govscispace.com For instance, after docking potential pyrrolidine-based inhibitors into a target protein, MD simulations lasting for nanoseconds can confirm that the inhibitors remain stably bound in the active site and maintain the crucial molecular interactions. bohrium.comnih.gov

Applications in Advanced Organic Synthesis and Materials Science Academic Focus

Asymmetric Synthesis of Chiral Building Blocks and Intermediates

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. Chiral auxiliaries are compounds that can be temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction, after which they are removed. The hydrochloride salt of 2,2,4-trimethylpyrrolidine is utilized as a chiral auxiliary in asymmetric synthesis. lookchem.com Its function is to control the stereochemistry of reactions, thereby enabling the production of single enantiomer compounds, which is critical for developing pharmaceuticals with specific biological activities. lookchem.com